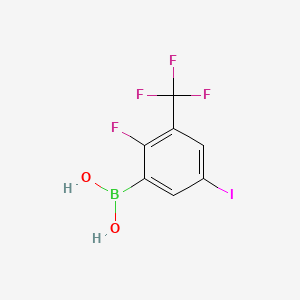
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4I. It is a halogenated aromatic compound, characterized by the presence of both fluorine and iodine atoms on a benzene ring, along with a trifluoromethyl group.
Vorbereitungsmethoden
The synthesis of 1-fluoro-4-iodo-2-(trifluoromethyl)benzene typically involves halogen exchange reactions. One common method includes the reaction of 1-fluoro-2-(trifluoromethyl)benzene with iodine in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction is carried out at elevated temperatures, usually around 70°C, for several hours to ensure complete conversion .
Industrial production methods may involve similar halogen exchange reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated and fluorinated derivatives. Reduction reactions can also be performed to remove the iodine atom, yielding fluorinated benzene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while reactions with alkynes produce alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules. Its unique combination of fluorine, iodine, and trifluoromethyl groups makes it valuable for creating novel compounds with specific properties.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers. Its halogenated structure contributes to the stability and performance of these materials.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-fluoro-4-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
The molecular targets and pathways involved in these reactions are influenced by the electronic effects of the fluorine and trifluoromethyl groups, which can stabilize or destabilize reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar in structure but with different positions of the iodine and fluorine atoms, leading to variations in reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene:
4-Chlorobenzotrifluoride: Substitutes chlorine for iodine, resulting in different reactivity and applications in organic synthesis.
The uniqueness of 1-fluoro-4-iodo-2-(trifluoromethyl)benzene lies in its specific arrangement of halogen and trifluoromethyl groups, which imparts distinct electronic and steric effects, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C7H4BF4IO2 |
|---|---|
Molekulargewicht |
333.82 g/mol |
IUPAC-Name |
[2-fluoro-5-iodo-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BF4IO2/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,14-15H |
InChI-Schlüssel |
PKNBJMFODIOPMX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)I)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)
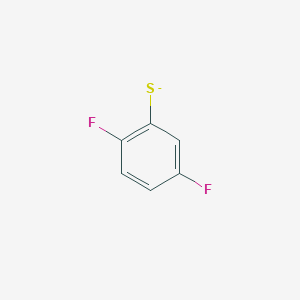
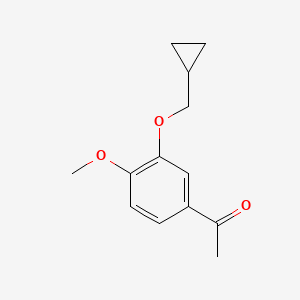
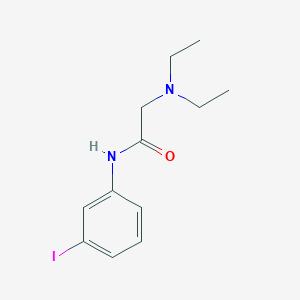
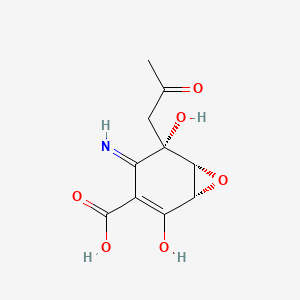
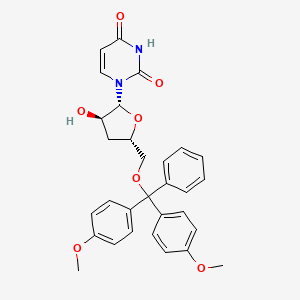
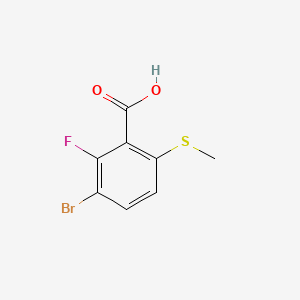
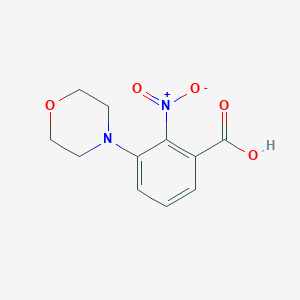
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
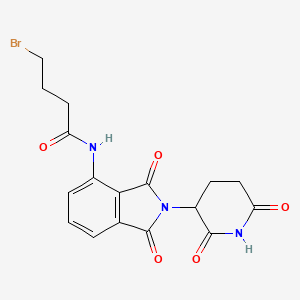
![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
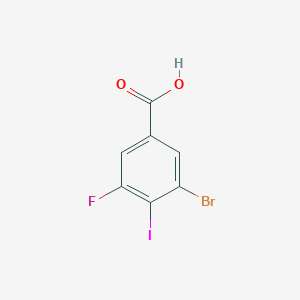
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
